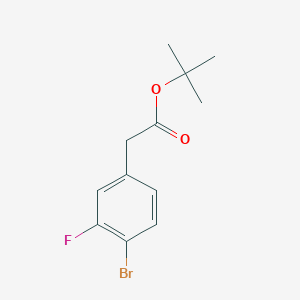

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate

Beschreibung

Eigenschaften

Molekularformel |

C12H14BrFO2 |

|---|---|

Molekulargewicht |

289.14 g/mol |

IUPAC-Name |

tert-butyl 2-(4-bromo-3-fluorophenyl)acetate |

InChI |

InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 |

InChI-Schlüssel |

YTBZYXOQUUCVIX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Steps

-

Alkylation : Diethyl malonate reacts with 4-bromo-3-fluorobenzyl bromide in the presence of cuprous iodide (CuI) and potassium tert-butoxide (KOtBu) in 1,4-dioxane at 50°C. The reaction proceeds via a copper-mediated nucleophilic aromatic substitution, forming diethyl 2-(4-bromo-3-fluorophenyl)malonate.

-

Hydrolysis and Decarboxylation : The malonate intermediate undergoes basic hydrolysis (e.g., aqueous NaOH) under reflux, followed by acidification and thermal decarboxylation to produce 2-(4-bromo-3-fluorophenyl)acetic acid.

-

Esterification : The carboxylic acid is esterified with tert-butanol using catalytic sulfuric acid or p-toluenesulfonic acid (TsOH) in toluene under reflux, yielding the target ester.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | CuI, KOtBu, 1,4-dioxane, 50°C | 65–70 |

| Hydrolysis/Decarboxylation | NaOH (aq.), HCl, 100°C | 80–85 |

| Esterification | tert-butanol, TsOH, toluene, reflux | 90–95 |

This method offers scalability and avoids noble metal catalysts, though the multi-step sequence may reduce overall efficiency.

Suzuki–Miyaura Cross-Coupling Method

The Suzuki–Miyaura reaction enables the construction of the bromo-fluoro aromatic system through palladium-catalyzed cross-coupling, as demonstrated in a synthesis of analogous esters.

Reaction Design

-

Boronate Ester Preparation : 4-Bromo-3-fluorophenylboronic acid is prepared via lithiation-borylation of 1-bromo-2-fluoro-4-iodobenzene.

-

Coupling Reaction : The boronate ester reacts with tert-butyl 2-bromoacetate in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a tetrahydrofuran (THF)/water mixture at 80°C.

Optimization Insights

Advantages and Limitations

This method provides precise regiocontrol and high purity but requires expensive palladium catalysts and stringent anhydrous conditions.

Direct Esterification of 2-(4-Bromo-3-fluorophenyl)acetic Acid

Direct esterification is a straightforward route if the carboxylic acid precursor is accessible. VulcanChem reports hydrolysis of this compound as a reverse process, implying the feasibility of acid-catalyzed esterification.

Procedure

-

Acid Synthesis : 2-(4-Bromo-3-fluorophenyl)acetic acid is synthesized via Friedel–Crafts acylation or Grignard reaction (e.g., 4-bromo-3-fluorophenylmagnesium bromide + CO₂).

-

Esterification : The acid is refluxed with tert-butanol and TsOH in toluene, with molecular sieves to remove water.

Performance Metrics

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Malonate Alkylation | 65–70 | Moderate | High | 95–98 |

| Suzuki–Miyaura Coupling | 85–90 | High | Moderate | 98–99 |

| Direct Esterification | 88–92 | Low | High | 97–99 |

-

Malonate Route : Best for large-scale production but requires multiple steps.

-

Suzuki Coupling : Ideal for high-purity applications despite Pd costs.

-

Esterification : Most efficient if the acid is commercially available.

Emerging Trends and Optimization Strategies

Recent advances focus on enhancing atom economy and reducing metal catalyst loads. For example, microwave-assisted Suzuki reactions reduce reaction times to <1 hour with comparable yields. Flow chemistry approaches for malonate alkylation improve heat transfer and reproducibility in decarboxylation steps .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenylacetates.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alcohols and corresponding hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-2-(4-Brom-3-fluorphenyl)acetat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Brom- und Fluorphenylgruppen verleihen der Verbindung einzigartige elektronische Eigenschaften, die es ihr ermöglichen, an spezifischen chemischen Reaktionen teilzunehmen. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure freizusetzen, die dann mit biologischen Zielstrukturen wie Enzymen und Rezeptoren interagieren kann.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate involves its interaction with various molecular targets and pathways. The bromo and fluorophenyl groups confer unique electronic properties to the compound, allowing it to participate in specific chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets such as enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(4-Bromo-3-Fluorophenyl)Acetate

Key Differences :

- Ester Group : The methyl ester (C₉H₈BrFO₂, MW = 247.06) lacks the steric bulk of the tert-butyl group, making it more reactive toward nucleophilic attack (e.g., hydrolysis or transesterification) .

- Solubility : The tert-butyl derivative likely exhibits higher lipid solubility due to its bulky alkyl chain, whereas the methyl ester may have better aqueous solubility.

- Synthetic Utility : Methyl esters typically require stronger bases or acids for deprotection compared to tert-butyl esters, which cleave readily under trifluoroacetic acid (TFA) .

tert-Butyl 2-(4-Bromo-2-Fluorophenoxy)Acetate

Key Differences :

- Substituent Position: The 2-fluoro substituent (vs. 3-fluoro) alters the electronic environment of the phenyl ring.

- Functional Group: The phenoxyacetate backbone (C₁₂H₁₄BrFO₃, MW = 305.14) introduces an ether linkage, which may reduce rotational freedom compared to the phenylacetate structure .

tert-Butyl 2-(4-Fluorophenyl)Acetate

Key Differences :

- Halogen Substitution: The absence of bromine (CAS 68825-45-6) simplifies the molecule (C₁₂H₁₅FO₂, MW = 222.24) and reduces steric hindrance.

- Reactivity : Bromine acts as a superior leaving group in substitution reactions, enabling downstream functionalization (e.g., Suzuki coupling) that is unavailable in the fluorine-only analog .

tert-Butyl 2-{[5-(4-Cyanophenyl)Pyridin-3-Yl]Sulfonyl}Acetate

Key Differences :

- Functional Groups : The sulfonyl and pyridine groups (C₁₈H₁₈N₂O₄S, MW = 358.40) introduce hydrogen-bonding sites and π-π stacking interactions, as observed in its crystal structure (dihedral angle = 33.71°, P21/c space group) .

- Electronic Effects : The electron-deficient pyridine ring contrasts with the electron-rich bromo-fluorophenyl system, altering reactivity in electrophilic aromatic substitution.

Physicochemical and Structural Analysis

Steric and Electronic Effects

- tert-Butyl Group : Increases steric hindrance, slowing reactions at the ester carbonyl but improving stability toward enzymatic degradation .

- Halogen Effects : The 4-bromo-3-fluoro substitution creates a polarized aryl ring, with bromine acting as a σ-electron-withdrawing group and fluorine exerting an ortho/para-directing effect .

Crystallographic Insights

- Packing Interactions: Analogs like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibit C–H···O/N hydrogen bonds and weak π-π stacking (interplanar distance ~3.5 Å), suggesting similar intermolecular forces in the target compound .

- Lattice Parameters : The tert-butyl group’s bulk may reduce crystal density (e.g., Dₓ = 1.313 Mg m⁻³ in sulfonyl analogs) compared to smaller esters .

Data Tables

Table 1. Key Properties of Structural Analogs

| Compound | Molecular Formula | MW | CAS No. | Key Feature |

|---|---|---|---|---|

| tert-Butyl 2-(4-bromo-3-fluorophenyl)acetate* | C₁₂H₁₄BrFO₂ | 305.14 | - | Bromo-fluoro substitution |

| Methyl 2-(4-bromo-3-fluorophenyl)acetate | C₉H₈BrFO₂ | 247.06 | 1296223-82-9 | Methyl ester, higher reactivity |

| tert-Butyl 2-(4-bromo-2-fluorophenoxy)acetate | C₁₂H₁₄BrFO₃ | 305.14 | 1386252-63-6 | Phenoxy backbone, ortho-fluoro |

| tert-Butyl 2-(4-fluorophenyl)acetate | C₁₂H₁₅FO₂ | 222.24 | 68825-45-6 | Lacks bromine |

*Estimated based on analogs.

Biologische Aktivität

Tert-butyl 2-(4-bromo-3-fluorophenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and pharmacological properties.

This compound can be synthesized through various methods, typically involving the reaction of tert-butyl acetate with 4-bromo-3-fluorophenol under acidic conditions. The presence of the bromine and fluorine substituents on the phenyl ring significantly influences the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of brominated phenolic compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| This compound | Huh7 (Liver Cancer) | 15.0 | Cell cycle arrest |

The compound's effectiveness is attributed to its ability to interact with cellular signaling pathways, particularly those involved in apoptosis and proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies demonstrate that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

The biological activity of this compound is largely influenced by its structural features. The bromine and fluorine atoms enhance its lipophilicity, which facilitates better membrane permeability and target site interaction within cells.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cell lines, leading to reduced proliferation rates.

- Antimicrobial Mechanism : The exact mechanism behind its antimicrobial activity is still under investigation but may involve disruption of bacterial cell membrane integrity.

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a dose-dependent response observed across multiple trials.

Study Highlights:

- Objective : To assess the anticancer potential of this compound.

- Methodology : MTT assay was used to determine cell viability.

- Findings : The compound exhibited potent cytotoxic effects against MCF-7 and Huh7 cells.

Q & A

Q. What are the standard synthesis routes for tert-butyl 2-(4-bromo-3-fluorophenyl)acetate?

The compound is typically synthesized via palladium-catalyzed α-arylation of tert-butyl acetate derivatives. For example, tert-butyl esters with bromo-fluoroaryl groups can be prepared using Suzuki-Miyaura coupling or Buchwald-Hartwig amination, achieving yields up to 90% under optimized conditions . Another method involves direct esterification of 4-bromo-3-fluorophenylacetic acid with tert-butyl alcohol in the presence of a dehydrating agent (e.g., DCC/DMAP), followed by purification via silica gel chromatography .

Q. How is this compound characterized for structural confirmation?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR are used to confirm the ester group (δ ~1.4 ppm for tert-butyl CH, δ ~3.5–4.0 ppm for acetate CH) and aryl substituents (δ ~7.0–7.8 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 302.03 (M+H) for CHBrFO .

- X-ray crystallography : For crystalline derivatives, SHELX software is employed to resolve molecular geometry and confirm substituent positions .

Q. What are the typical applications of this compound in organic synthesis?

The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective functionalization of the aryl bromide/fluoride moiety. It is a precursor in cross-coupling reactions (e.g., Heck, Sonogashira) to introduce bioorthogonal handles or fluorescent tags . The bromo and fluoro substituents also facilitate further derivatization via nucleophilic aromatic substitution .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) impact the synthesis efficiency?

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling reaction rates by stabilizing transition states in palladium-catalyzed steps .

- Catalyst selection : Pd(PPh) or XPhos Pd G3 catalysts improve yields in Suzuki-Miyaura coupling by reducing side reactions (e.g., proto-dehalogenation) .

- Temperature control : Reactions performed at 80–100°C optimize kinetic outcomes, but higher temperatures (>110°C) may degrade the tert-butyl group .

Q. What computational methods are used to predict the reactivity of this compound?

- Density Functional Theory (DFT) : Models reaction pathways for aryl halide activation, predicting regioselectivity in cross-coupling reactions .

- Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating interactions between the compound’s aryl moiety and active sites .

- Kinetic isotope effects (KIE) : Quantifies rate-determining steps in ester hydrolysis or halogen displacement reactions .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., tert-butyl 2-(3-bromophenyl)acetate, δ 7.2–7.6 ppm for aromatic protons) .

- Isotopic labeling : Use F NMR to track fluorine environments and rule out signal overlap .

- Crystallographic validation : Resolve ambiguous NOE correlations via X-ray structures to confirm substituent positions .

Q. What strategies mitigate decomposition of the tert-butyl group during synthesis?

- Acid-free conditions : Avoid protic acids in esterification steps; use DMAP as a nucleophilic catalyst instead .

- Low-temperature storage : Store intermediates at –20°C to prevent tert-butyl cleavage via retro-aldol pathways .

- Protecting group alternatives : For acid-sensitive reactions, consider trityl or SEM esters as substitutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.